molecular formula C19H25ClN2OS B021720 10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxyphenothiazine monohydrochloride CAS No. 4185-80-2

10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxyphenothiazine monohydrochloride

Cat. No. B021720
CAS RN: 4185-80-2
M. Wt: 364.9 g/mol
InChI Key: ODLGFPIWRAEFAN-UHFFFAOYSA-N
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Description

The compound is part of the phenothiazine class, known for its significant role in developing therapeutic agents and chemical probes. While details on this specific compound are limited, phenothiazines are widely studied for their pharmacological potential and chemical reactivity.

Synthesis Analysis

The synthesis of phenothiazine derivatives, including those with dimethylamino and methoxy substituents, typically involves N-alkylation processes. For instance, N-alkylation of 2-methoxy-10H-phenothiazine has been revisited to introduce substituents that enhance the molecule's polarity and functional diversity, facilitating the creation of novel bioactive compounds and fluorescent probes (Quesneau et al., 2020).

Molecular Structure Analysis

Phenothiazine derivatives' molecular structures are crucial for their bioactivity and chemical properties. The structure of 3,7-bis(dimethylamino)-10-(N-methylcarbamoyl)phenothiazine (MCDP) has been analyzed, showing the phenothiazine ring adopting a boat conformation, which is significant for its interactions and reactivity (Fujii et al., 1993).

Chemical Reactions and Properties

Phenothiazines undergo various chemical reactions, including alkylation, oxidation, and coupling, which are essential for creating derivatives with specific functions and properties. For example, the thermal decomposition of haloalkoxy-sym-triazines derivatives reveals a concerted mechanism, illustrating the reactivity of such compounds under specific conditions (Dovlatyan & Dovlatyan, 1980).

Physical Properties Analysis

The physical properties of phenothiazine derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure and substituents. Detailed analysis of these properties is crucial for understanding their behavior in different environments and potential applications.

Chemical Properties Analysis

Phenothiazine derivatives exhibit a range of chemical properties, including redox activity, photodynamic action, and the ability to form complexes with metals and other molecules. These properties are explored to utilize phenothiazines in various scientific and therapeutic applications. For instance, studies on the photochemical reactions of phenothiazine derivatives highlight their potential as photodynamic photosensitizers, relevant for understanding their interactions with light and potential applications in phototherapy (Bosca et al., 2006).

properties

IUPAC Name

3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLGFPIWRAEFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924552
Record name 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxyphenothiazine monohydrochloride

CAS RN

4185-80-2, 1236-99-3
Record name 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,β-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4185-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenothiazine, 10-(3-(dimethylamino)-2-methylpropyl)-2-methoxy-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levomepromazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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